![molecular formula C24H20N4O3S B2579627 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione CAS No. 2104030-82-0](/img/structure/B2579627.png)
6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione, also known as Brr2-IN-3, is the Brr2 protein . Brr2 is a DExD/H-box RNA helicase that is responsible for U4/U6 unwinding, a critical step in spliceosomal activation . Brr2 is a large protein that consists of an N-terminal domain with unknown function and two Hel308-like modules that are responsible for RNA unwinding .
Mode of Action
Brr2-IN-3 interacts with its target, the Brr2 protein, to influence its function in the spliceosome . . The interaction of Brr2-IN-3 with Brr2 could potentially influence this unwinding process, thereby affecting spliceosomal activation.
Biochemical Pathways
The action of Brr2-IN-3 affects the splicing pathway in cells . Splicing is a critical process in gene expression where introns are removed from pre-mRNA and exons are joined together to form mature mRNA. Brr2 plays a key role in this process by unwinding U4/U6 during spliceosomal activation . By interacting with Brr2, Brr2-IN-3 can potentially influence the splicing process and thus the overall gene expression within the cell.
Result of Action
The result of Brr2-IN-3’s action on Brr2 can lead to changes in the splicing process and thus gene expression within the cell . This could potentially have a variety of downstream effects depending on the specific genes affected. For example, if genes involved in cell cycle regulation are affected, this could influence cell proliferation and potentially have implications in diseases such as cancer.
Biochemical Analysis
Biochemical Properties
Brr2-IN-3 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of Brr2-IN-3 is the RNA helicase Brr2, which is involved in the unwinding of U4/U6 RNA duplexes during spliceosomal activation . Brr2-IN-3 binds to Brr2 and inhibits its helicase activity, thereby affecting the splicing process. Additionally, Brr2-IN-3 may interact with other spliceosomal proteins, such as Prp8 and Prp31, influencing the assembly and activation of the spliceosome .
Cellular Effects
Brr2-IN-3 has been shown to impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the activity of Brr2, Brr2-IN-3 disrupts the normal splicing of pre-mRNA, leading to alterations in gene expression patterns . This can affect cell function and viability, as proper splicing is essential for the production of functional proteins. Furthermore, Brr2-IN-3 may influence cell signaling pathways by modulating the expression of genes involved in these pathways, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of Brr2-IN-3 involves its binding to the RNA helicase Brr2, leading to the inhibition of its helicase activity . This inhibition prevents the unwinding of U4/U6 RNA duplexes, a critical step in spliceosomal activation. As a result, the spliceosome cannot proceed to the catalytically active state, leading to defects in pre-mRNA splicing. Brr2-IN-3 may also interact with other spliceosomal components, such as Prp8 and Prp31, further influencing the splicing process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brr2-IN-3 have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to Brr2-IN-3 can lead to sustained inhibition of Brr2 activity, resulting in persistent defects in pre-mRNA splicing . Additionally, the degradation of Brr2-IN-3 over time may reduce its efficacy, highlighting the importance of considering temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of Brr2-IN-3 vary with different dosages in animal models. At lower doses, Brr2-IN-3 may selectively inhibit Brr2 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, potentially due to off-target interactions or excessive inhibition of Brr2. Studies have identified threshold effects, where a certain dosage is required to achieve the desired inhibition of Brr2 activity, while higher doses may lead to adverse effects on cellular function and viability.
Metabolic Pathways
Brr2-IN-3 is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of Brr2 affects the splicing of pre-mRNA, which can influence the expression of genes involved in metabolic processes . Additionally, Brr2-IN-3 may interact with other enzymes and cofactors, modulating metabolic flux and metabolite levels. Understanding these interactions can provide insights into the broader metabolic effects of Brr2-IN-3.
Transport and Distribution
The transport and distribution of Brr2-IN-3 within cells and tissues are critical factors in determining its efficacy and specificity. Brr2-IN-3 may be transported into cells via specific transporters or binding proteins, influencing its localization and accumulation . The compound’s distribution within tissues can affect its ability to reach target sites, such as the spliceosome, and exert its inhibitory effects. Understanding the transport and distribution mechanisms of Brr2-IN-3 can aid in optimizing its use in experimental and therapeutic settings.
Subcellular Localization
Brr2-IN-3’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Brr2-IN-3 may localize to the nucleus, where it can interact with spliceosomal components and inhibit Brr2 activity. The subcellular localization of Brr2-IN-3 can influence its efficacy and specificity, highlighting the importance of understanding these factors in its biochemical analysis.
Properties
IUPAC Name |
6-benzyl-3-[3-(1,3-thiazol-5-ylmethoxy)phenyl]-1,4-dihydropyrido[4,3-d]pyrimidine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c29-23-10-22-18(13-27(23)12-17-5-2-1-3-6-17)14-28(24(30)26-22)19-7-4-8-20(9-19)31-15-21-11-25-16-32-21/h1-11,13,16H,12,14-15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWVULNDIBAUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(C(=O)C=C2NC(=O)N1C3=CC(=CC=C3)OCC4=CN=CS4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
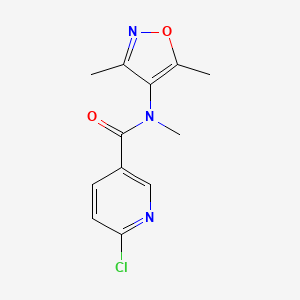
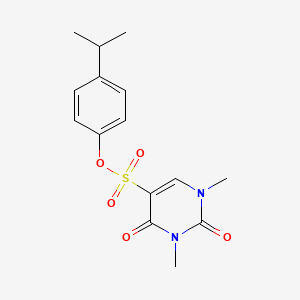
![2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2579547.png)
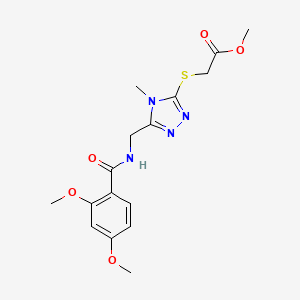
![2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2579551.png)
![N-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579553.png)
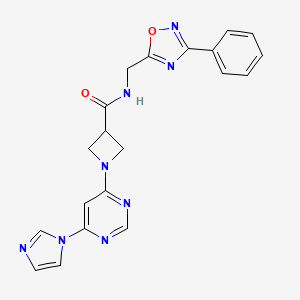
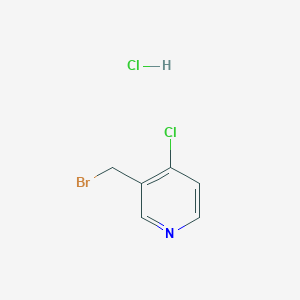
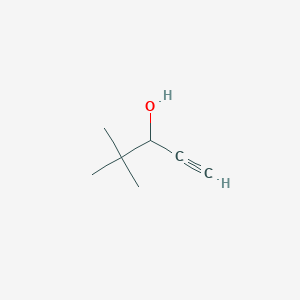


![(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2579564.png)
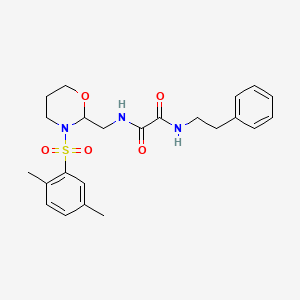
![3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2579567.png)
